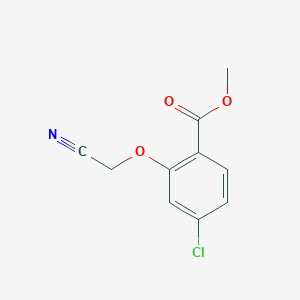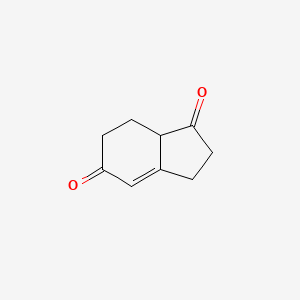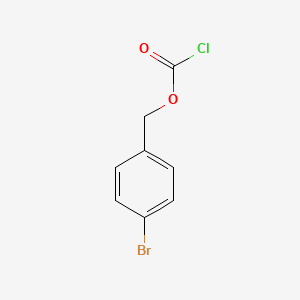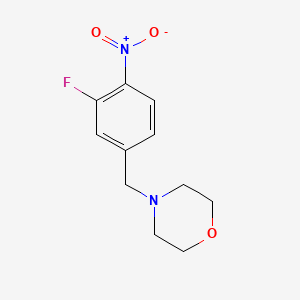
4-(3-Fluoro-4-nitrobenzyl)morpholine
Overview
Description
4-(3-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3. It is characterized by the presence of a morpholine ring attached to a benzyl group substituted with a fluoro and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzyl chloride with morpholine. The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually heated to promote the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-4-nitrobenzyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride or catalytic hydrogenation.
Oxidation: Although less common, the morpholine ring can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions:
Reduction: Iron powder and ammonium chloride in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 4-(3-Fluoro-4-aminobenzyl)morpholine.
Substitution: Various substituted benzylmorpholines depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
4-(3-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its overall activity .
Comparison with Similar Compounds
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinoaniline
- 4-(3-Fluoro-4-aminobenzyl)morpholine
Comparison: 4-(3-Fluoro-4-nitrobenzyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups on the benzyl ring, which can significantly affect its reactivity and interaction with biological targets. Compared to 4-(2-Fluoro-4-nitrophenyl)morpholine, the position of the fluoro group can lead to different electronic effects and steric interactions. Similarly, 3-Fluoro-4-morpholinoaniline lacks the benzyl group, which can alter its overall properties and applications .
Properties
IUPAC Name |
4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOGCCQBJMRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460943 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552883-91-7 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
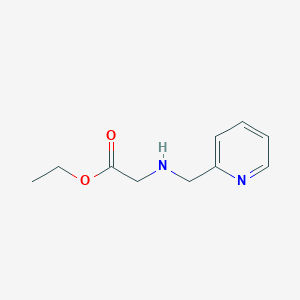
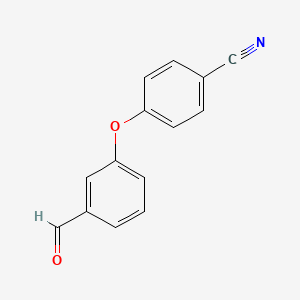

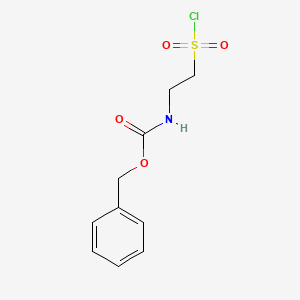
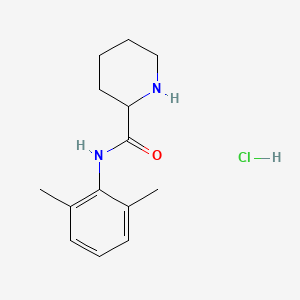
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
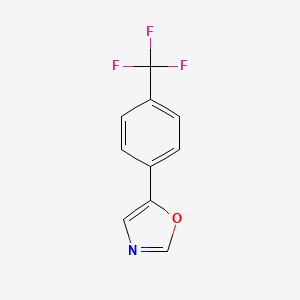
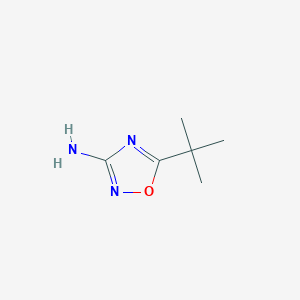
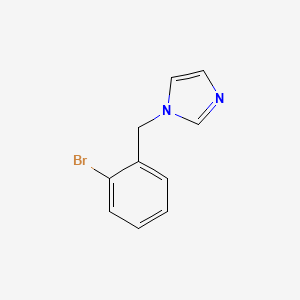
![2-(4-(Bromomethyl)phenyl)benzo[d]thiazole](/img/structure/B1338877.png)
